Cas no 209592-60-9 (2-(3-fluoro-4-methoxyphenyl)thiophene)

2-(3-Fluoro-4-methoxyphenyl)thiophene is a fluorinated aromatic thiophene derivative with potential applications in pharmaceutical and materials chemistry. The presence of a fluorine atom at the 3-position and a methoxy group at the 4-position of the phenyl ring enhances its electronic properties, making it a valuable intermediate for synthesizing bioactive compounds or functional materials. The thiophene moiety contributes to its π-conjugation, which may be useful in organic electronics or optoelectronic applications. This compound's structural features allow for further functionalization, offering versatility in synthetic routes. Its well-defined molecular structure ensures consistency in research and industrial applications requiring precise chemical modifications.
2-(3-fluoro-4-methoxyphenyl)thiophene structure
209592-60-9 structure
Product Name:2-(3-fluoro-4-methoxyphenyl)thiophene
CAS No:209592-60-9
MF:C11H9FOS
MW:208.251965284348
CID:6231945
PubChem ID:18387635
Update Time:2025-10-20

2-(3-fluoro-4-methoxyphenyl)thiophene Chemical and Physical Properties

Names and Identifiers

    • 2-(3-fluoro-4-methoxyphenyl)thiophene
    • SCHEMBL7059675
    • EN300-1585780
    • 209592-60-9
    • Inchi: 1S/C11H9FOS/c1-13-10-5-4-8(7-9(10)12)11-3-2-6-14-11/h2-7H,1H3
    • InChI Key: QEMRWYAEHQMXPC-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1C=CC(=C(C=1)F)OC

Computed Properties

  • Exact Mass: 208.03581424g/mol
  • Monoisotopic Mass: 208.03581424g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 37.5Ų

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Additional information on 2-(3-fluoro-4-methoxyphenyl)thiophene

2-(3-Fluoro-4-Methoxyphenyl)Thiophene: A Comprehensive Overview

2-(3-Fluoro-4-Methoxyphenyl)Thiophene, identified by the CAS number 209592-60-9, is a compound of significant interest in various fields of chemistry and materials science. This molecule, characterized by its thiophene ring fused with a substituted phenyl group, has garnered attention due to its unique electronic properties and potential applications in organic electronics, sensors, and pharmaceuticals.

The structure of 2-(3-Fluoro-4-Methoxyphenyl)Thiophene comprises a thiophene ring system, which is a five-membered aromatic heterocycle containing one sulfur atom. The phenyl group attached to the thiophene is substituted at the 3-position with a fluorine atom and at the 4-position with a methoxy group (-OCH3). These substituents play a crucial role in modulating the electronic properties of the molecule, making it suitable for various applications.

Recent studies have highlighted the importance of thiophene derivatives in organic electronics. The presence of electron-withdrawing groups like fluorine and electron-donating groups like methoxy on the phenyl ring can significantly influence the conjugation and stability of the molecule. This makes 2-(3-Fluoro-4-Methoxyphenyl)Thiophene a promising candidate for use in organic light-emitting diodes (OLEDs), photovoltaic devices, and field-effect transistors (FETs). Researchers have demonstrated that such substitutions can enhance charge transport properties and improve device performance.

In addition to its electronic applications, 2-(3-Fluoro-4-Methoxyphenyl)Thiophene has shown potential in the pharmaceutical industry. The thiophene moiety is known for its ability to interact with biological systems, and the substitution pattern on the phenyl ring can be tailored to target specific receptors or enzymes. Recent studies have explored its role as a ligand in metalloenzyme inhibition and as a scaffold for drug design.

The synthesis of 2-(3-Fluoro-4-Methoxyphenyl)Thiophene typically involves a combination of coupling reactions and oxidation steps. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. These developments are critical for scaling up production for industrial applications.

In terms of environmental impact, understanding the degradation pathways of 2-(3-Fluoro-4-Methoxyphenyl)Thiophene is essential for assessing its ecological footprint. Studies have shown that under certain conditions, such as exposure to UV light or microbial activity, the compound undergoes oxidative degradation, minimizing its persistence in the environment.

In conclusion, 2-(3-Fluoro-4-Methoxyphenyl)Thiophene, with its unique structural features and versatile properties, continues to be a focal point in both academic research and industrial applications. As new research emerges, particularly in areas such as bioelectronics and green chemistry, this compound is poised to play an even more significant role in shaping future technologies.

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